4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE is a useful research compound. Its molecular formula is C25H19FN2OS and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a member of the chromenopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicine.
Synthesis
The synthesis of chromenopyrimidine derivatives typically involves the condensation of various aromatic and heterocyclic moieties. For instance, a common synthetic route includes the reaction of 4-hydroxy-6-methylpyran-2-one with substituted benzaldehydes and malononitrile in the presence of a catalyst such as DMAP in ethanol. This method has been shown to yield high purity products suitable for biological evaluation .
Antimicrobial Properties
Chromenopyrimidine derivatives have been reported to exhibit significant antimicrobial activity. A study demonstrated that modifications to the chromene structure can enhance antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups, such as halogens, has been linked to improved activity .
Compound | Antibacterial Activity | Notable Pathogens |
---|---|---|
This compound | Moderate | Staphylococcus aureus, Bacillus cereus |
Other Chromenopyrimidines | Variable | Escherichia coli, Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that chromenopyrimidine compounds possess anticancer properties, with cytotoxic effects observed in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have shown promising results against breast cancer and leukemia cell lines .
Antioxidant Activity
The antioxidant potential of chromenopyrimidine derivatives has also been evaluated. Compounds have demonstrated effective scavenging activity against DPPH radicals, suggesting their utility in preventing oxidative stress-related diseases .
Case Studies
- Antibacterial Evaluation : A series of synthesized chromenopyrimidine derivatives were tested against Staphylococcus aureus. Results indicated that specific substitutions significantly enhanced antibacterial efficacy compared to non-substituted analogs .
- Anticancer Screening : In vitro studies on breast cancer cell lines revealed that certain chromenopyrimidines induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents .
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPLHFVORVBDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.